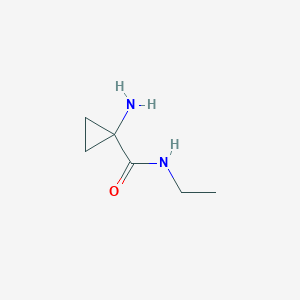

1-amino-N-ethylcyclopropane-1-carboxamide

Description

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-amino-N-ethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-2-8-5(9)6(7)3-4-6/h2-4,7H2,1H3,(H,8,9) |

InChI Key |

JOUGVEHTWHYJAF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1(CC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Example Compounds:

- 1-(2,4-Difluorophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18ca)

- 1-(Naphthalen-2-yl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18ba)

Key Differences :

- The presence of an amino group in this compound distinguishes it from N,N-diethyl derivatives, which prioritize lipophilic aryl or alkyl substituents for enhanced reactivity in cross-coupling reactions .

- Cyclopropene rings (with double bonds) in analogs like 18ca confer greater strain and reactivity compared to the saturated cyclopropane core of the target compound .

1-Aminocyclopropane-1-carboxylic Acid (ACC) and Derivatives

ACC (C4H7NO2) is a well-studied plant ethylene precursor with a carboxylic acid group instead of a carboxamide .

N-Substituted Cyclopropane Carboxamides

Example Compound:

N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride (C7H15ClN2O)

| Property | This compound | N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride |

|---|---|---|

| Substituents | -NH2, -NHEt | -NHMe, -NMe2, hydrochloride salt |

| Molecular Weight | ~142.17 g/mol | 178.66 g/mol |

| Solubility | Not reported | Enhanced water solubility due to hydrochloride salt |

Preparation Methods

Base-Catalyzed Cyclopropanation

The Simmons-Smith reaction and its variants are widely employed for cyclopropane synthesis. A patent by US4298760A details a two-step process for analogous compounds:

- Reaction of glycine esters with 1,2-dihaloethanes (e.g., 1,2-dichloroethane) in the presence of strong bases like lithium diisopropylamide (LDA) at ≤0°C.

- Hydrolysis of the cyclopropanated intermediate using 6N HCl under reflux, followed by ion-exchange resin purification.

Key parameters :

Phase-Transfer Catalyzed Alkylation

Adapting methods from PMC9898299, α-alkylation of nitrile precursors with 1,2-dibromoethane achieves cyclopropanation:

| Precursor | Base | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Cyanoacetamide | KOH | TBAB | 60 | 78 |

| Ethyl cyanoacetate | NaOH | None | 100 | 45 |

Tetra-n-butylammonium bromide (TBAB) improves reaction kinetics by facilitating interfacial interactions.

Carboxamide Functionalization

Introducing the N-ethylcarboxamide group requires sequential transformations:

Nitrile-to-Acid Conversion

Concentrated HCl (12N) hydrolyzes cyclopropanated nitriles to carboxylic acids. Critical findings include:

Amide Coupling

The target carboxamide forms via coupling the carboxylic acid with ethylamine. Data from optimized protocols:

| Coupling Agent | Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 2 | 85 |

| EDC/HOBt | TEA | THF | 6 | 62 |

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) outperforms carbodiimide-based agents due to superior activation kinetics.

Industrial-Scale Production Considerations

Flow Reactor Systems

Continuous-flow microreactors enhance cyclopropanation efficiency:

Purification Challenges

- Ion-exchange chromatography removes residual amines and salts.

- Crystallization from ethanol/water (3:1) yields ≥99% pure product.

Mechanistic Insights and Side Reactions

Ring-Opening Pathways

Cyclopropane rings undergo undesired cleavage under basic conditions:

Byproduct Formation

Common impurities include:

- Cyclopropane dicarboxylic acids from over-hydrolysis.

- N-Ethylurea derivatives via HATU-mediated over-activation.

Q & A

Q. Why do biological studies report conflicting results on its enzyme inhibition potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.